molecular formula C12H14N2O B1468495 1-(1-Benzyl-1H-pyrazol-4-yl)-ethanol CAS No. 1339048-98-4

1-(1-Benzyl-1H-pyrazol-4-yl)-ethanol

Cat. No. B1468495
CAS RN: 1339048-98-4
M. Wt: 202.25 g/mol
InChI Key: QVEMHCYFAUDBND-UHFFFAOYSA-N
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Description

The compound “(1-benzyl-1H-pyrazol-4-yl)methanamine” is similar to the one you’re asking about . It has a CAS Number of 936940-11-3 and a molecular weight of 187.24 . Another related compound is “(1-benzyl-1H-pyrazol-4-yl)methylamine hydrochloride” with a CAS Number of 1107604-11-4 and a molecular weight of 223.7 .


Molecular Structure Analysis

The molecular structure of these compounds can be determined using techniques like X-ray crystallography . For example, a study reported the atomic resolution (2.93 Å) X-ray crystal structure of a minimal ternary complex between domains of the integrase and the first ALLINI preclinical lead BI-224436 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-benzyl-1H-pyrazol-4-yl)boronic acid” include a density of 1.2±0.1 g/cm3, boiling point of 438.4±47.0 °C at 760 mmHg, melting point of 76 - 81 ℃, and a flash point of 219.0±29.3 °C .

Scientific Research Applications

Vibrational and Electronic Properties

  • Vibrational (FT-IR, FT-Raman) and UV–Visible Spectroscopic Studies : A study on the vibrational and electronic properties of a similar compound, Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate (BPMC), using FT-IR, FT-Raman, and UV absorption spectroscopy. This research is significant for understanding the physical and chemical properties of compounds related to 1-(1-Benzyl-1H-pyrazol-4-yl)-ethanol (Rao, Prasad, Sri, & Veeraiah, 2016).

Biological and Medicinal Applications

  • Cytotoxic and Antimicrobial Activity : Research on N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes showed potent cytotoxic activity against HL-60 human promyelocytic leukemia cells and antimicrobial activity against certain bacteria (Asegbeloyin et al., 2014).

Synthesis and Characterization

  • Synthesis of Novel Compounds : A study on the synthesis and characterization of novel pyrazole derivatives, including the reaction of similar compounds in ethanol under specific conditions. This research contributes to the development of new compounds with potential applications in various fields (Kariuki et al., 2022).

Structural Analysis

  • Crystallography and Molecular Structure : Research on the crystal structure of related compounds, such as 3-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide ethanol monosolvate, provides insights into the molecular conformation and intermolecular interactions of similar pyrazole derivatives (Quah et al., 2013).

Catalysis and Polymerization

  • Solvent-Free Synthesis and Polymerization : Research on the solvent-free synthesis of 1,3,5-trisubstituted pyrazoles, including compounds like 2-(pyrazolyl)ethanols, reveals a high-yield, efficient approach to synthesizing pyrazole derivatives. These compounds show potential for applications in polymerization and catalysis (van Wyk et al., 2012).

Electrochemical Applications

  • Electro-catalyzed Multicomponent Transformation : A study describing the efficient synthesis of pyrazole derivatives using electrogenerated anions of ethanol. This method highlights an innovative approach to synthesizing compounds related to 1-(1-Benzyl-1H-pyrazol-4-yl)-ethanol with potential electrochemical applications (Vafajoo et al., 2015).

Safety and Hazards

The safety data sheet for “(1-benzyl-1H-pyrazol-4-yl)methanamine” indicates that it is harmful by inhalation, in contact with skin, and if swallowed. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-(1-benzylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-10(15)12-7-13-14(9-12)8-11-5-3-2-4-6-11/h2-7,9-10,15H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEMHCYFAUDBND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzyl-1H-pyrazol-4-yl)-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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